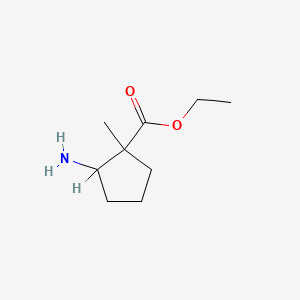

Ethyl 2-amino-1-methylcyclopentanecarboxylate

Vue d'ensemble

Description

Synthesis Analysis

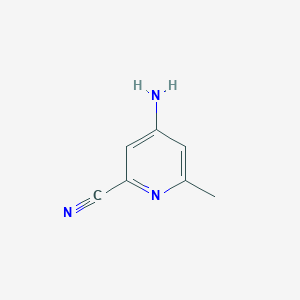

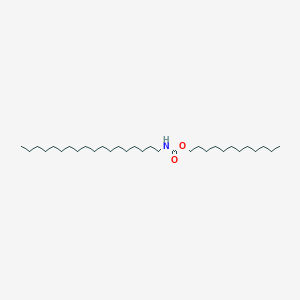

The synthesis of Ethyl 2-amino-1-methylcyclopentanecarboxylate may involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . A practical synthesis of monoalkyl oxalates in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters has also been reported .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-1-methylcyclopentanecarboxylate can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for display .Chemical Reactions Analysis

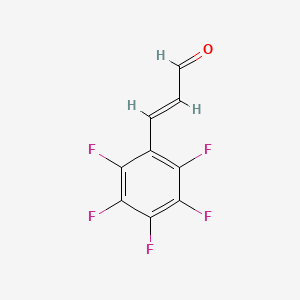

Ethyl 2-amino-1-methylcyclopentanecarboxylate may undergo a variety of chemical reactions. For instance, it can participate in cyanoacetylation of amines, which is a method used in the formation of biologically active compounds . It can also react with active methylene reagents to afford the respective 2-oxopyridine derivatives .Physical And Chemical Properties Analysis

Ethyl 2-amino-1-methylcyclopentanecarboxylate is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis and Reactivity

- Ethyl 2-amino-1-methylcyclopentanecarboxylate is used as a key starting material in the synthesis of novel analogues of natural alkaloid peramine and other heterocyclic compounds. This compound demonstrates significant utility in various chemical reactions, such as with carbonyl compounds, triethyl orthoformate, nitrous acid, and acetylenedicarboxylic acid, leading to new chemical entities characterized by techniques like NMR, IR, and X-ray crystallography (Voievudskyi et al., 2016).

Chemical Transformations

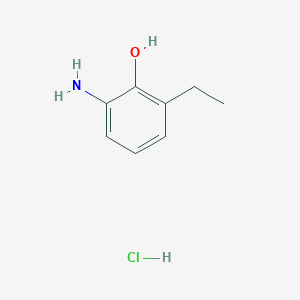

- This compound has been involved in the preparation of cis- and trans-2-isothiocyanato-1-cyclopentanecarboxylates, which undergo further chemical transformations. For instance, the cis-isothiocyanato compound shows a propensity for ring closure with amines, while the trans isomer results in different chemical derivatives (Palkó et al., 2000).

Inhibition of Gene Expression

- In biomedical research, ethyl 2-amino-1-methylcyclopentanecarboxylate derivatives have been synthesized and tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. These studies contribute to understanding the molecular mechanisms of certain diseases and potential therapeutic approaches (Palanki et al., 2002).

Synthesis of Fused Heterocycles

- The compound plays a significant role in synthesizing macrocyclic systems incorporating either fused or exocyclic nitrogen heterocycles, demonstrating its versatility in organic chemistry (Zoorob et al., 2012).

Production of Ethylene in Plants

- Ethyl 2-amino-1-methylcyclopentanecarboxylate and its stereoisomers have been studied in plant physiology for their role in the production of ethylene, a critical plant hormone. This research provides insights into the biochemical pathways of plant growth and development (Hoffman et al., 1982).

Safety and Hazards

The safety information for Ethyl 2-amino-1-methylcyclopentanecarboxylate indicates that it is a dangerous substance. It has hazard statements H315, H318, and H335, which imply that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

ethyl 2-amino-1-methylcyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)6-4-5-7(9)10/h7H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNRJTCVDJSFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901006345 | |

| Record name | Ethyl 2-amino-1-methylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-1-methylcyclopentanecarboxylate | |

CAS RN |

85725-97-9 | |

| Record name | Ethyl 2-amino-1-methylcyclopentanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085725979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC379503 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-1-methylcyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901006345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromoimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3057765.png)

![1-Difluoromethyl-1H-benzo[d]imidazole](/img/structure/B3057769.png)

![3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3057781.png)